An In-Depth Technical Guide to Methyl 3-amino-5-iodo-2-thiophenecarboxylate: A Key Heterocyclic Building Block
An In-Depth Technical Guide to Methyl 3-amino-5-iodo-2-thiophenecarboxylate: A Key Heterocyclic Building Block
Executive Summary: Methyl 3-amino-5-iodo-2-thiophenecarboxylate (CAS No. 942589-45-9) is a substituted thiophene derivative of significant interest to the pharmaceutical and materials science sectors. Thiophene-based scaffolds are considered "privileged pharmacophores" in medicinal chemistry due to their bioisosteric relationship with phenyl groups and their prevalence in numerous FDA-approved drugs.[1] This guide provides a comprehensive overview of the chemical identity, physicochemical properties, synthesis, and applications of this versatile building block. Particular emphasis is placed on its role as a precursor in the synthesis of complex molecular architectures, leveraging the reactivity of its functional groups— a nucleophilic amine, a modifiable ester, and a strategically placed iodine atom ripe for cross-coupling reactions. Safety and handling protocols, derived from data on closely related analogs, are also presented to ensure its effective and safe utilization in a research setting.
Chemical Identity and Physicochemical Properties
Methyl 3-amino-5-iodo-2-thiophenecarboxylate is a poly-functionalized five-membered heterocyclic compound. The arrangement of an amino group and a methyl ester on adjacent carbons, combined with an iodine atom at the 5-position, makes it a highly valuable and reactive intermediate in organic synthesis. Its core properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 942589-45-9 | [2] |
| Molecular Formula | C₆H₆INO₂S | [2] |
| Molecular Weight | 283.08 g/mol | [2] |
| IUPAC Name | methyl 3-amino-5-iodothiophene-2-carboxylate | N/A |
| InChI Key | UCHQIMLGNJWRBI-UHFFFAOYSA-N | [2] |
| Canonical SMILES | COC(=O)C1=C(C=C(S1)I)N | N/A |
| Appearance | Not explicitly available; related compounds are white to brown crystalline powders. | [3] |
| Purity | Typically available at ≥98% | [2] |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane, Ethyl Acetate, and THF. Slightly soluble in water. | |
| Melting Point | Data not available. The non-iodinated precursor, methyl 3-amino-2-thiophenecarboxylate, has a melting point of 62-64 °C. | |
| Boiling Point | Data not available. The non-iodinated precursor has a boiling point of 100-102 °C at 0.1 mmHg. |
Synthesis and Mechanistic Considerations
The direct synthesis of Methyl 3-amino-5-iodo-2-thiophenecarboxylate is not widely reported in standard literature. However, a robust and logical synthetic strategy involves a two-step process: first, the synthesis of the precursor methyl 3-amino-2-thiophenecarboxylate, followed by regioselective iodination.
Step 1: Synthesis of Methyl 3-amino-2-thiophenecarboxylate
The most common and efficient method for constructing the 2-aminothiophene core is the Gewald reaction , a multicomponent reaction that combines a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base. For the synthesis of methyl 3-amino-2-thiophenecarboxylate, a variation of this reaction using methyl thioglycolate and 2-chloroacrylonitrile is employed.
Caption: Proposed workflow for the regioselective iodination step.
Detailed Experimental Protocol:
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Reaction Setup: To a round-bottom flask protected from light, add methyl 3-amino-2-thiophenecarboxylate (1.0 eq) and dissolve it in a suitable solvent such as acetonitrile (ACN) or dichloromethane (DCM).
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Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH, ~0.1 eq). Stir the mixture at room temperature for 10 minutes.
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Reagent Addition: Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise to the stirred solution. The reaction can be run at room temperature or slightly heated (e.g., 40 °C) to ensure completion.
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Monitoring: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding an aqueous solution of sodium thiosulfate to neutralize any remaining iodine.
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Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.
Applications in Medicinal Chemistry and Organic Synthesis
The true value of Methyl 3-amino-5-iodo-2-thiophenecarboxylate lies in its utility as a versatile scaffold for building complex molecules. The non-iodinated precursor is a known intermediate in the synthesis of p38 MAP kinase inhibitors (for treating inflammatory diseases), quinazolinocarboline alkaloids, and thienopyrimidinone analogs. [4] The iodine atom at the 5-position significantly expands its synthetic potential, serving as a crucial handle for carbon-carbon and carbon-heteroatom bond formation via palladium-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids to introduce new aryl or heteroaryl groups.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
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Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.
This capability allows for the late-stage diversification of molecular scaffolds, a highly desirable strategy in drug discovery for generating libraries of compounds for structure-activity relationship (SAR) studies.
Caption: Synthetic utility in palladium-catalyzed cross-coupling.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for Methyl 3-amino-5-iodo-2-thiophenecarboxylate is not widely available, data from closely related analogs like methyl 3-amino-2-thiophenecarboxylate and methyl 3-amino-5-methylthiophene-2-carboxylate provide a strong basis for hazard assessment and handling procedures. [5][6]
| Hazard Category | GHS Classification (Inferred) | Precautionary Statements (Inferred) |
|---|---|---|
| Skin Contact | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| Eye Contact | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Inhalation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| Ingestion | H302: Harmful if swallowed | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
Handling and Engineering Controls:
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Use only in a well-ventilated area, preferably in a chemical fume hood.
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Ensure that eyewash stations and safety showers are in close proximity to the workstation. [7]* Avoid generating dust.
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Personal Protective Equipment (PPE) should include:
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Nitrile gloves
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Safety glasses with side-shields or goggles
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A lab coat
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Storage:
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Store in a tightly closed container.
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Keep in a dry, cool, and well-ventilated place. [6]* Store away from strong oxidizing agents, strong acids, and strong bases. [6] Disposal:
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Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
Methyl 3-amino-5-iodo-2-thiophenecarboxylate is a strategically designed chemical intermediate with high potential for applications in drug discovery and materials science. Its synthesis is achievable through a logical extension of the well-established Gewald reaction followed by regioselective iodination. The true power of this molecule is unlocked through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling, where the iodo-substituent provides a gateway to vast chemical diversity. For researchers and drug development professionals, this compound represents not just a reagent, but a key starting point for the innovation of novel, high-value molecular entities.
References
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PubChem. Compound Summary: Methyl 3-amino-4-methylthiophene-2-carboxylate. Retrieved from [Link]
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PubChem. Compound Summary: Methyl 3-amino-2-thiophenecarboxylate. Retrieved from [Link]
- Synthesis and Characterization of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate Derivatives. Journal of Chemical and Pharmaceutical Research.
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iChemical. Product Page: methyl 3-amino-5-iodo-2-thiophenecarboxylate. Retrieved from [Link]
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Singh, S., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives. National Center for Biotechnology Information. Retrieved from [Link]
Sources
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